

# Application Notes and Protocols for Transition Metal-Catalyzed Reactions Compatible with DABSO

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dabso*

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This document provides detailed application notes and protocols for utilizing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (**DABSO**) as a solid sulfur dioxide surrogate in transition metal-catalyzed reactions. The following sections outline established methodologies using palladium, copper, nickel, and iron catalysts for the synthesis of valuable sulfur-containing organic compounds.

## Introduction

**DABSO** is a stable, crystalline solid that serves as a convenient and easy-to-handle source of sulfur dioxide ( $\text{SO}_2$ ), circumventing the challenges associated with handling gaseous  $\text{SO}_2$ .<sup>[1][2]</sup> Its compatibility with various transition metal catalysts has enabled the development of novel and efficient cross-coupling reactions for the formation of sulfonyl-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.<sup>[1][2]</sup> This document details protocols for the synthesis of N-aminosulfonamides, sulfonamides, and sulfones using palladium, copper, nickel, and iron catalysts.

## Palladium-Catalyzed Aminosulfonylation of Aryl Halides

Palladium catalysis enables the three-component coupling of aryl halides, **DABSO**, and N,N-dialkylhydrazines to furnish N-aminosulfonamides.[3][4] This transformation is notable for its broad substrate scope, including aryl, heteroaryl, and alkenyl iodides, and its operational simplicity.[3][5]

## Quantitative Data

Entry	Aryl Halide	Hydrazine	Catalyst System	Solvent	Time (h)	Yield (%)
1	4-Iodotoluene	N,N-Dimethylhydrazine	Pd(OAc) <sub>2</sub> , 7 mol% P(t-Bu) <sub>3</sub> ·HBF <sub>4</sub>	1,4-Dioxane	16	95
2	4-Iodoanisole	N,N-Dimethylhydrazine	Pd(OAc) <sub>2</sub> , 7 mol% P(t-Bu) <sub>3</sub> ·HBF <sub>4</sub>	1,4-Dioxane	16	91
3	1-Iodonaphthalene	N,N-Dimethylhydrazine	Pd(OAc) <sub>2</sub> , 7 mol% P(t-Bu) <sub>3</sub> ·HBF <sub>4</sub>	1,4-Dioxane	16	88
4	2-Iodothiophene	N,N-Dimethylhydrazine	Pd(OAc) <sub>2</sub> , 7 mol% P(t-Bu) <sub>3</sub> ·HBF <sub>4</sub>	1,4-Dioxane	16	85
5	(E)-1-Iodo-2-phenylethene	N,N-Dimethylhydrazine	Pd(OAc) <sub>2</sub> , 7 mol% P(t-Bu) <sub>3</sub> ·HBF <sub>4</sub>	1,4-Dioxane	16	78

## Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(p-tolylsulfonyl)hydrazine

- To an oven-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), tri-tert-butylphosphonium tetrafluoroborate (10.2 mg, 0.035 mmol, 7 mol%), **DABSO** (72 mg, 0.3 mmol, 0.6 equiv), and DABCO (28 mg, 0.25 mmol, 0.5 equiv).
- Evacuate and backfill the tube with argon three times.
- Add 4-iodotoluene (109 mg, 0.5 mmol, 1.0 equiv) followed by 1,4-dioxane (2 mL).
- Add N,N-dimethylhydrazine (45  $\mu$ L, 0.6 mmol, 1.2 equiv) via syringe.
- Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
- Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
- Filter the mixture through a pad of celite, washing with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-aminosulfonamide.

## Proposed Catalytic Cycle



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Caption: Palladium-Catalyzed Aminosulfonylation Cycle.

# Copper-Catalyzed Three-Component Synthesis of Sulfonamides

A direct, single-step synthesis of sulfonamides is achievable through a copper-catalyzed three-component reaction of aryl boronic acids, amines, and **DABSO**.<sup>[1][6]</sup> This method is advantageous as it avoids the pre-installation of sulfur functionality.<sup>[6]</sup> The reaction is believed to proceed via a Chan-Lam type mechanism.<sup>[7]</sup>

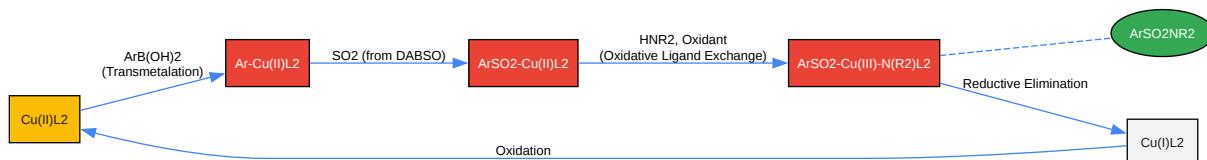
## Quantitative Data

Entry	Aryl Boronic Acid	Amine	Catalyst System	Solvent	Temp (°C)	Yield (%)
1	Phenylboronic acid	Morpholine	10 mol% Cu(OTf) <sub>2</sub> , 10 mol% bipyridine	DMSO	80	74
2	4-Methoxyphenylboronic acid	Morpholine	10 mol% Cu(OTf) <sub>2</sub> , 10 mol% bipyridine	DMSO	80	77
3	4-Fluorophenylboronic acid	Morpholine	10 mol% Cu(OTf) <sub>2</sub> , 10 mol% bipyridine	DMSO	80	72
4	3-Thienylboronic acid	Piperidine	10 mol% Cu(OTf) <sub>2</sub> , 10 mol% bipyridine	DMSO	80	65
5	Phenylboronic acid	Aniline	10 mol% Cu(OTf) <sub>2</sub> , 10 mol% bipyridine	DMSO	80	58

## Experimental Protocol: Synthesis of 4-(Phenylsulfonyl)morpholine

- In a vial, combine copper(II) triflate (18 mg, 0.05 mmol, 10 mol%), 2,2'-bipyridine (8 mg, 0.05 mmol, 10 mol%), phenylboronic acid (122 mg, 1.0 mmol, 2.0 equiv), and **DABSO** (240 mg, 1.0 mmol, 2.0 equiv).
- Add a magnetic stir bar, and then add DMSO (2.5 mL).
- Add morpholine (44  $\mu$ L, 0.5 mmol, 1.0 equiv) and cesium carbonate (163 mg, 0.5 mmol, 1.0 equiv).
- Seal the vial and heat the mixture at 80 °C for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired sulfonamide.[1]

## Proposed Catalytic Cycle



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Caption: Copper-Catalyzed Sulfonamide Synthesis.

## Nickel-Catalyzed Synthesis of Sulfones

Nickel catalysis provides a redox-neutral pathway for the synthesis of sulfinates from aryl and heteroaryl boronic acids, which can be subsequently converted to sulfones in a one-pot procedure. This method is particularly effective for electron-poor and pharmaceutically relevant substrates.

### Quantitative Data

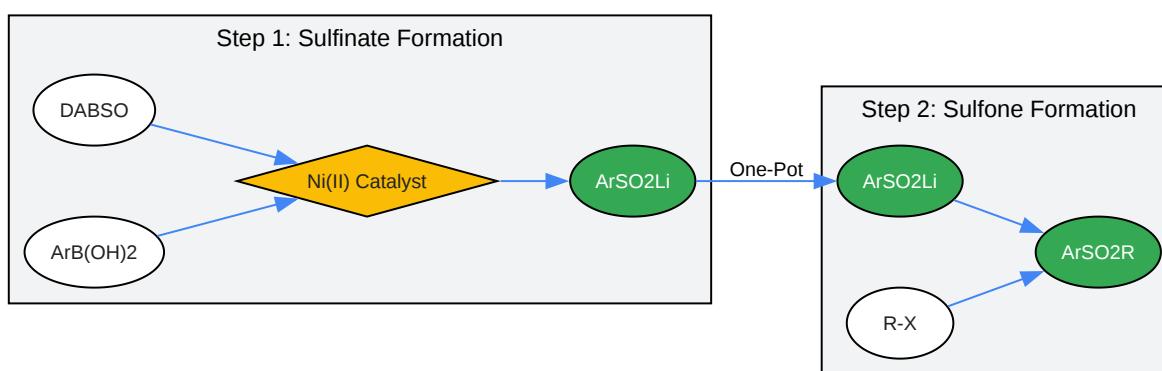
Entry	Aryl Boronic Acid	Electrophile	Catalyst System	Solvent	Time (h)	Yield (%)
1	Phenylboronic acid	t-Butyl bromoacetate	10 mol% NiBr <sub>2</sub> ·glyme, 10 mol% tmphen	DMI	16 + 1	91
2	4-Cyanophenylboronic acid	t-Butyl bromoacetate	10 mol% NiBr <sub>2</sub> ·glyme, 10 mol% tmphen	DMI	16 + 1	85
3	4-(Trifluoromethyl)phenylboronic acid	t-Butyl bromoacetate	10 mol% NiBr <sub>2</sub> ·glyme, 10 mol% tmphen	DMI	16 + 1	82
4	2-Naphthylboronic acid	t-Butyl bromoacetate	10 mol% NiBr <sub>2</sub> ·glyme, 10 mol% tmphen	DMI	16 + 1	90
5	3-Pyridinylboronic acid	Benzyl bromide	10 mol% NiBr <sub>2</sub> ·glyme, 10 mol% tmphen	DMI	16 + 2	75

tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline; DMI = 1,3-dimethyl-2-imidazolidinone

## Experimental Protocol: One-Pot Synthesis of Benzyl Phenyl Sulfone

- To a reaction tube, add  $\text{NiBr}_2\text{-glyme}$  (6.2 mg, 0.02 mmol, 10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (4.7 mg, 0.02 mmol, 10 mol%), phenylboronic acid (24.4 mg, 0.2 mmol, 1.0 equiv), **DABSO** (28.8 mg, 0.12 mmol, 0.6 equiv), and lithium tert-butoxide (16 mg, 0.2 mmol, 1.0 equiv).
- Seal the tube, and evacuate and backfill with argon three times.
- Add 1,3-dimethyl-2-imidazolidinone (DMI, 1.0 mL).
- Heat the mixture at 100 °C for 16 hours.
- Cool the reaction to room temperature.
- Add benzyl bromide (48  $\mu\text{L}$ , 0.4 mmol, 2.0 equiv) and stir at room temperature for 2 hours.
- Dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
- Purify the crude product by flash chromatography to obtain the desired sulfone.

## Proposed Workflow



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Caption: Nickel-Catalyzed One-Pot Sulfone Synthesis.

## Iron-Catalyzed C-H Sulfonylation

Iron catalysis offers a cost-effective and environmentally benign alternative for the synthesis of diaryl sulfones. This method utilizes a radical process to couple 2-naphthols, **DABSO**, and aryl diazonium salts.[\[2\]](#)

## Quantitative Data

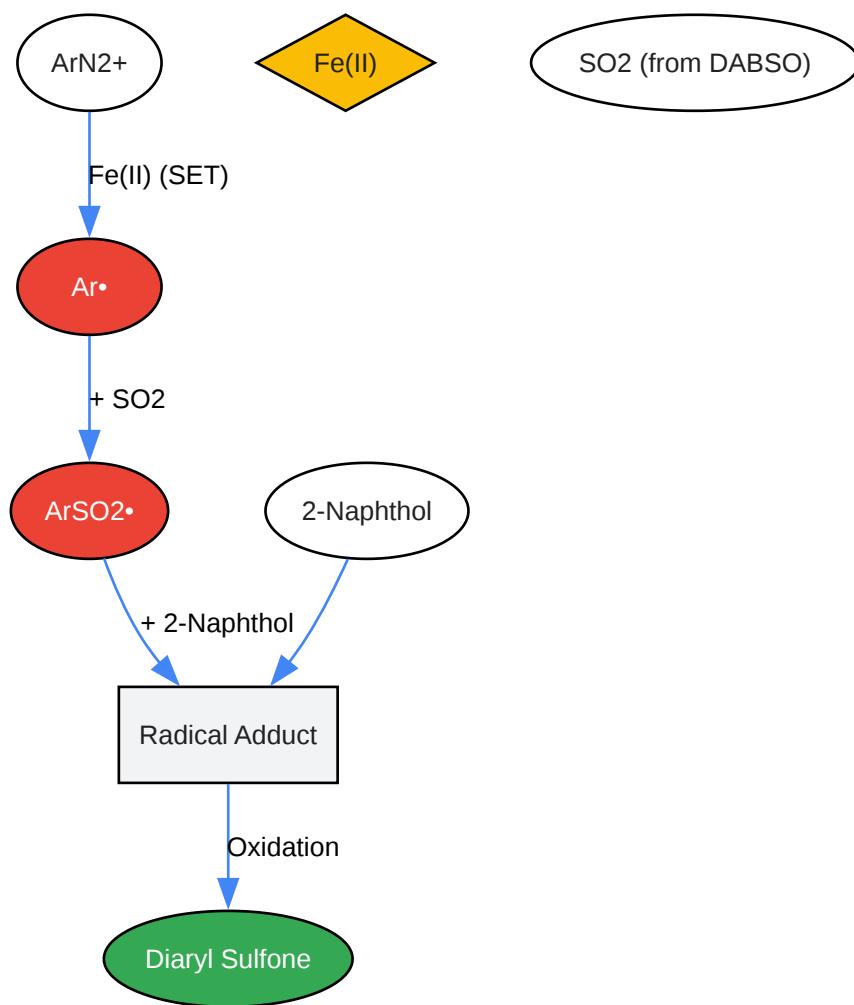
Entry	2-Naphthol Derivative	Aryl Diazonium Salt	Catalyst	Solvent	Yield (%)
1	2-Naphthol	Phenyldiazonium tetrafluoroborate	10 mol% FeCl <sub>3</sub>	MeCN	78
2	2-Naphthol	4-Methylphenyldiazonium tetrafluoroborate	10 mol% FeCl <sub>3</sub>	MeCN	82
3	2-Naphthol	4-Methoxyphenyldiazonium tetrafluoroborate	10 mol% FeCl <sub>3</sub>	MeCN	75
4	2-Naphthol	4-Chlorophenyldiazonium tetrafluoroborate	10 mol% FeCl <sub>3</sub>	MeCN	72
5	6-Methoxy-2-naphthol	Phenyldiazonium tetrafluoroborate	10 mol% FeCl <sub>3</sub>	MeCN	70

## Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)naphthalen-2-ol

- To a flask containing a magnetic stir bar, add 2-naphthol (72 mg, 0.5 mmol, 1.0 equiv), phenyldiazonium tetrafluoroborate (105 mg, 0.55 mmol, 1.1 equiv), and **DABSO** (144 mg, 0.6 mmol, 1.2 equiv).

- Add acetonitrile (5 mL) and stir the mixture at room temperature.
- Add iron(III) chloride (8 mg, 0.05 mmol, 10 mol%) to the suspension.
- Stir the reaction at room temperature for 12 hours.
- Upon completion, quench the reaction with water and extract with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the diaryl sulfone.

## Proposed Radical Mechanism



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Caption: Iron-Catalyzed Radical Sulfonylation.

## Conclusion

**DABSO** is a versatile and highly compatible  $\text{SO}_2$  surrogate for a range of transition metal-catalyzed reactions. The protocols and data presented herein for palladium, copper, nickel, and iron-catalyzed systems provide a robust foundation for researchers in organic synthesis and drug development to access a diverse array of sulfonyl-containing compounds. These methods offer significant advantages in terms of operational simplicity, substrate scope, and the avoidance of hazardous gaseous reagents.

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- To cite this document: BenchChem. [Application Notes and Protocols for Transition Metal-Catalyzed Reactions Compatible with DABSO]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10857602#transition-metal-catalysts-compatible-with-dabso>]

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